cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline
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Overview
Description
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is a porphyrin-based complex with cobalt at its centerThe molecular formula of this compound is C44H32CoN8, and it has a molecular weight of 731.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and benzaldehyde derivatives.
Substitution with Aminophenyl Groups: The porphyrin ring is then substituted with aminophenyl groups through a nucleophilic aromatic substitution reaction.
Coordination of Cobalt Ion: The final step involves the coordination of the cobalt ion to the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) complexes back to cobalt(II).
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or organic solvents; room temperature.
Substitution: Acyl chlorides, sulfonyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: Substituted porphyrin derivatives.
Scientific Research Applications
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and optoelectronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline involves the coordination of the cobalt ion to various molecular targets. The porphyrin ring facilitates electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cobalt(2+);2-[10,15,20-tris(2-aminophenyl)porphyrin-22,23-diid-5-yl]aniline: Similar structure but with 2-aminophenyl groups instead of 4-aminophenyl groups.
5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphine: Lacks the cobalt ion but has a similar porphyrin structure.
Uniqueness
Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline is unique due to its specific substitution pattern and the presence of the cobalt ion. This combination imparts distinct catalytic and photophysical properties, making it valuable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C44H32CoN8 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI Key |
MKDNQHGERDVCPS-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)N)C=C5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N.[Co+2] |
Origin of Product |
United States |
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